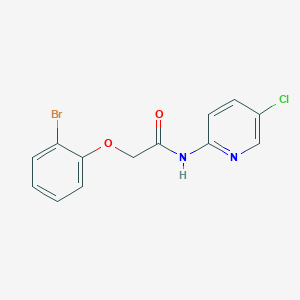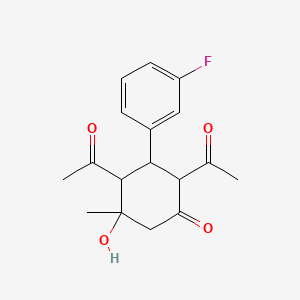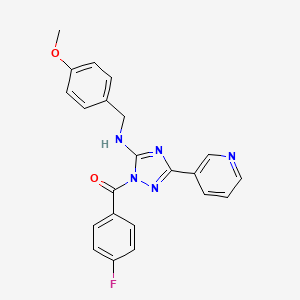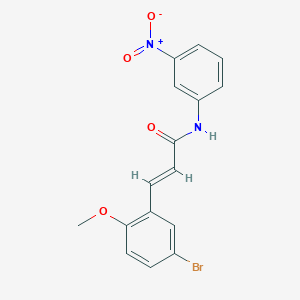
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, also known as PTDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is not fully understood. However, studies have suggested that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can inhibit the proliferation of cancer cells and induce apoptosis. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to have antifungal activity by disrupting the fungal cell membrane. In addition, 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its potential as a therapeutic agent for cancer and fungal infections. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol. One area of interest is the development of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol-based therapeutics for cancer and fungal infections. Another potential direction is the investigation of the mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol in vivo, as well as its potential for drug-drug interactions.
Métodos De Síntesis
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can be synthesized using a two-step process. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)thiophenol. In the second step, the resulting compound is oxidized using hydrogen peroxide to yield 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol.
Aplicaciones Científicas De Investigación
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been studied extensively for its potential applications in various fields of research. One of the most promising applications of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is in the field of cancer research. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol exhibits significant anticancer activity by inducing apoptosis in cancer cells. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been investigated for its potential use as an antifungal agent, with promising results.
Propiedades
IUPAC Name |
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,14,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIRYWGLDZKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
CID 2860190 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)

![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)




![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)
![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)